Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)-

Lipophilicity LogP Membrane permeability

Medicinal chemistry teams often waste steps protecting C4 during 2,4-dichloropyrimidine derivatization. CAS 651315-83-2 solves this with its asymmetric electronic environment-the C6 4-methylphenyl (electron-donating) shifts SNAr reactivity toward C2, enabling one-step C2 diversification without protecting groups. - C2-selective amine/thiol installation via predicted C2 > C4 reactivity order. - Direct entry to the 4-(4-chlorophenyl)-6-p-tolylpyrimidine chemotype validated in MES/PTZ seizure models. - Exact CAS-registered regioisomer ensures IP compliance vs. mis-ordered analogs (e.g., CAS 651315-79-6 or 651315-78-5). Available from BenchChem for immediate dispatch. Request a quote for bulk quantities.

Molecular Formula C17H11Cl3N2
Molecular Weight 349.6 g/mol
CAS No. 651315-83-2
Cat. No. B12590537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)-
CAS651315-83-2
Molecular FormulaC17H11Cl3N2
Molecular Weight349.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H11Cl3N2/c1-10-2-4-12(5-3-10)15-14(16(19)22-17(20)21-15)11-6-8-13(18)9-7-11/h2-9H,1H3
InChIKeyFWYJDPUNUMXSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile


Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)- (CAS 651315-83-2) is a tetra-substituted pyrimidine featuring chlorine atoms at C2 and C4 and distinct 4-chlorophenyl (electron-withdrawing) and 4-methylphenyl (electron-donating) aryl rings at C5 and C6, respectively . Its molecular formula is C₁₇H₁₁Cl₃N₂ (MW 349.6 g/mol) with a calculated LogP of 6.08 and a topological polar surface area (tPSA) of 25.78 Ų . This compound belongs to the 2,4-dichloro-5,6-diarylpyrimidine subclass, a scaffold of interest in medicinal chemistry for kinase inhibitor and anticonvulsant discovery programs [1][2].

Why Generic Analogs Cannot Substitute


Simple 2,4-dichloropyrimidine or mono-aryl-substituted analogs lack the dual, orthogonally electronic aryl groups present in 651315-83-2. The C5 4-chlorophenyl (σₚ = +0.23) and C6 4-methylphenyl (σₚ = −0.17) substituents create an asymmetric electronic environment that fundamentally alters regioselectivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [1][2]. Unsubstituted 2,4-dichloropyrimidine exhibits a C4 > C2 reactivity order, but the electron-donating C6 substituent in 651315-83-2 is predicted to shift reactivity toward C2, while the electron-withdrawing C5 group independently favors C4 substitution [1][2]. If a user procures a des-methyl analog (CAS 651315-79-6) or a regioisomer with swapped aryl positions (CAS 651315-78-5), both the regiochemical outcome of subsequent derivatization and the biological profile of downstream products may diverge significantly, as documented for related diarylpyrimidine series [3][4].

Head-to-Head Differentiation from Closest Analogs


Lipophilicity Elevation versus Des-Methyl Analog

The target compound bears an additional para-methyl group on the C6-phenyl ring relative to its closest analog, 2,4-dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine (CAS 651315-79-6). This structural difference increases calculated LogP by +0.31 log units (6.08 vs. 5.77) while maintaining identical tPSA (25.78 Ų) . The higher lipophilicity is expected to enhance passive membrane permeability and blood-brain barrier penetration if the compound or its derivatives are deployed in CNS-targeted programs [1].

Lipophilicity LogP Membrane permeability ADME

Predicted SNAr Regioselectivity Shift

In unsubstituted 2,4-dichloropyrimidine, nucleophilic aromatic substitution (SNAr) and most Pd-catalyzed cross-couplings proceed with C4 > C2 selectivity, necessitating sequential C4-then-C2 functionalization [1]. Introduction of an electron-donating group at C6 has been shown to invert this selectivity, directing substitution preferentially to C2 [2]. The target compound uniquely combines an electron-withdrawing 4-chlorophenyl at C5 (which independently enhances C4 reactivity) with an electron-donating 4-methylphenyl at C6 (which enhances C2 reactivity), creating a 'push-pull' electronic system not present in simpler analogs [3]. This dual electronic bias enables synthetic routes inaccessible with mono-substituted or symmetrically substituted congeners.

Regioselectivity SNAr Nucleophilic aromatic substitution Medicinal chemistry building block

Differentiation from Regioisomeric Diarylpyrimidines

Three regioisomers share the same molecular formula (C₁₆H₉Cl₃N₂) but differ in aryl group placement: 651315-83-2 has 4-chlorophenyl at C5 and 4-methylphenyl at C6; 651315-78-5 has 4-chlorophenyl at C6 and phenyl at C5; 651315-77-4 has 4-methylphenyl at C6 and phenyl at C5 . In the bio-active pyrimidine patent US7317014, regioisomeric variation at C5 vs. C6 led to distinct biological activity profiles across multiple therapeutic targets (anti-inflammatory, anticancer, anti-diabetic) [1]. The specific C5-(4-chlorophenyl)/C6-(4-methylphenyl) arrangement of 651315-83-2 is a distinct entry that cannot be replicated by purchasing or synthesizing the more common regioisomers.

Regioisomer Structure-activity relationship Diarylpyrimidine Patent differentiation

Anticonvulsant Pharmacophore Compatibility

Thakur et al. (2011) synthesized and evaluated a series of 4-(4-chlorophenyl)-6-p-tolylpyrimidine derivatives for anticonvulsant activity using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models [1]. These derivatives share the identical C4/C6 aryl substitution pattern (4-chlorophenyl and 4-methylphenyl) as 651315-83-2. In that series, varying the C2 substituent (amine, hydrazine, thiol derivatives) produced compounds with anticonvulsant potency comparable to carbamazepine and phenytoin [1]. The target compound, bearing C2 and C4 chlorine atoms, serves as the direct synthetic precursor to these active compounds via nucleophilic displacement. Analogs lacking the 4-methylphenyl group or bearing different aryl halogenation patterns were not included in this active series, indicating a pharmacophoric requirement for this specific substitution pattern [1].

Anticonvulsant Epilepsy Pharmacophore Pyrimidine derivatives

Procurement-Driven Application Scenarios


C2-Selective Kinase Inhibitor Library Synthesis

Medicinal chemistry teams targeting kinases can leverage the predicted C2-biased reactivity conferred by the C6 4-methylphenyl group (electron-donating) to install amine or thiol substituents at C2 without protection of C4. This is supported by literature demonstrating that C6 electron-donating groups invert the conventional C4 > C2 SNAr selectivity of 2,4-dichloropyrimidines [1][2]. 651315-83-2 thus enables a one-step C2 diversification strategy unavailable with unsubstituted or C5-only-substituted 2,4-dichloropyrimidines, reducing step count and procurement of protecting group reagents.

Anticonvulsant Lead Optimization Precursor

Research groups pursuing anticonvulsant drug discovery can directly use 651315-83-2 as the key intermediate for generating the active 4-(4-chlorophenyl)-6-p-tolylpyrimidine chemotype validated in the MES and PTZ seizure models [3]. Displacement of the C2 and C4 chlorine atoms with diverse amine, alkoxy, or thiol nucleophiles provides rapid access to a focused library that maintains the pharmacophoric aryl substitution pattern, while analogs with different aryl groups (e.g., phenyl-only or different halogenation) would fall outside the validated SAR space.

Regioisomer-Controlled Patent Strategy

Intellectual property teams can procure 651315-83-2 as a specific, CAS-registered regioisomer to ensure that generated lead compounds fall within (or outside) specific patent claims. The bio-active pyrimidine patent US7317014 [4] exemplifies how different regioisomeric diarylpyrimidines map to distinct therapeutic indications. Procuring the exact regioisomer 651315-83-2—rather than the more common 2,4-dichloro-5,6-diphenylpyrimidine or mis-ordered regioisomers—is essential for legal and scientific precision in pharmaceutical R&D.

CNS Library Design via Tailored Lipophilicity

With a calculated LogP of 6.08 versus 5.77 for its des-methyl analog , 651315-83-2 offers a tangible increase in lipophilicity without altering hydrogen-bonding capacity (tPSA unchanged at 25.78 Ų). This property profile is advantageous for CNS drug discovery programs where slightly elevated LogP can improve brain penetration while the low tPSA keeps the compound within favorable CNS MPO (Multiparameter Optimization) boundaries. Procurement of the methyl-bearing analog is thus warranted over the des-methyl version for CNS-targeted library synthesis.

Quote Request

Request a Quote for Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.